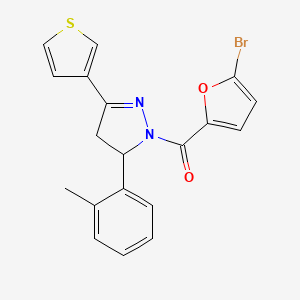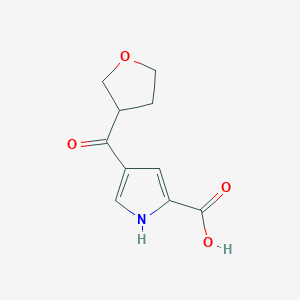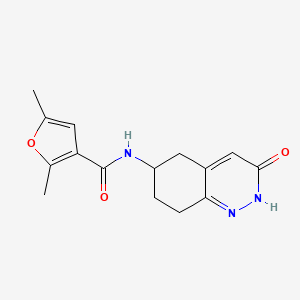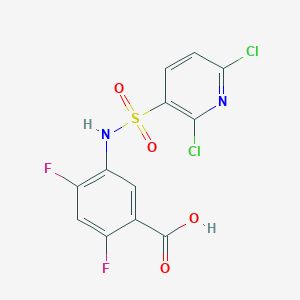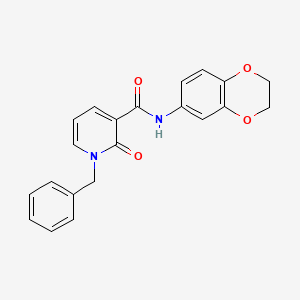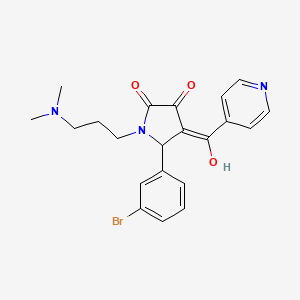
1-(6-(Dimetilamino)pirimidin-4-il)pirrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a pyrimidine derivative with a pyrrolidine ring . The pyrrolidine ring is a five-membered ring with four carbon atoms and one nitrogen atom . The pyrimidine ring is a six-membered ring with four carbon atoms and two nitrogen atoms .
Synthesis Analysis
The synthesis of pyrrolidine derivatives often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . The synthetic strategies used can also involve the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring and a pyrimidine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The pyrrolidine ring in this compound can undergo various chemical reactions. For instance, it can be functionalized to obtain different derivatives . The amino pyrimidine is a hinge binder and forms two hydrogen interactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by its molecular structure. The presence of the pyrrolidine and pyrimidine rings and their substituents can affect its reactivity, solubility, and other properties .Aplicaciones Científicas De Investigación
- Compuesto prometedor: El compuesto 18a ®-1-((1-(ciclopropanocarbonil)pirrolidin-3-il)amino)pirimidin-4-il)-2-(3,4-diclorofenil)-4,6-dihidro pirrolo[3,4-d]imidazol-5(1H)-carboxamida exhibió un valor de IC50 de 2.69 nM .
- Rango: Los compuestos finales exhibieron un rango diverso (6.25–100 μg/ml) de actividad antifúngica contra las cepas fúngicas probadas .
Inhibición de JNK para enfermedades neurodegenerativas
Actividad antifúngica
Propiedades insecticidas
Inhibidores de quinasas
Direcciones Futuras
Mecanismo De Acción
Target of Action
The compound “1-(6-(Dimethylamino)pyrimidin-4-yl)pyrrolidin-3-ol” has been found to interact with several targets. It has been identified as a potential inhibitor of CDK4/6 , a cyclin-dependent kinase that plays a crucial role in cell cycle regulation . It has also been reported to inhibit JNK3 , a member of the c-Jun N-terminal kinases that regulate various cellular activities . Additionally, it has been discovered as a selective brain penetrant PDE9A inhibitor .
Mode of Action
This compound interacts with its targets by binding to their active sites, thereby inhibiting their function. For instance, as a CDK4/6 inhibitor , it prevents the kinase from phosphorylating its substrates, leading to cell cycle arrest . As a JNK3 inhibitor , it prevents the kinase from phosphorylating its substrates, which can affect various cellular processes . As a PDE9A inhibitor , it prevents the enzyme from breaking down cyclic guanosine monophosphate (cGMP), thereby increasing the levels of cGMP in the brain .
Biochemical Pathways
The inhibition of these targets affects several biochemical pathways. The inhibition of CDK4/6 leads to the arrest of the cell cycle, preventing the proliferation of cancer cells . The inhibition of JNK3 can affect various cellular processes, including inflammation, apoptosis, and cellular differentiation . The inhibition of PDE9A increases the levels of cGMP in the brain, which can enhance synaptic plasticity and cognitive function .
Pharmacokinetics
Its ability to penetrate the brain suggests that it may have good bioavailability and can cross the blood-brain barrier .
Result of Action
The result of the compound’s action is dependent on its mode of action and the biochemical pathways it affects. The inhibition of CDK4/6 can lead to the arrest of the cell cycle, potentially inhibiting the growth of cancer cells . The inhibition of JNK3 can affect various cellular processes, potentially leading to changes in inflammation, apoptosis, and cellular differentiation . The inhibition of PDE9A can enhance synaptic plasticity and cognitive function .
Análisis Bioquímico
Biochemical Properties
It has been reported to elevate central cGMP levels in the brain and CSF of rodents . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in the cGMP pathway .
Cellular Effects
1-(6-(Dimethylamino)pyrimidin-4-yl)pyrrolidin-3-ol exhibits procognitive activity in several rodent models and synaptic stabilization in an amyloid precursor protein (APP) transgenic mouse model . This suggests that it influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to have high selectivity for JNK3 among 38 kinases, having mild activity against JNK2, RIPK3, and GSK3β, which also known to involve in neuronal apoptosis .
Propiedades
IUPAC Name |
1-[6-(dimethylamino)pyrimidin-4-yl]pyrrolidin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-13(2)9-5-10(12-7-11-9)14-4-3-8(15)6-14/h5,7-8,15H,3-4,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHAXGMSHOFVCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC(=C1)N2CCC(C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-([2,3'-bipyridin]-4-ylmethyl)-4-(thiophen-3-yl)benzamide](/img/structure/B2387359.png)
![N-(2,4-difluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2387360.png)
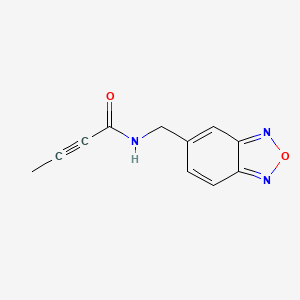
![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2387363.png)
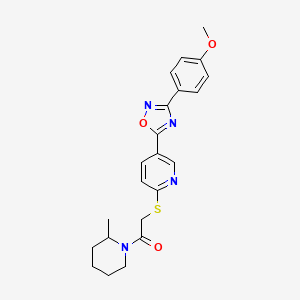
![2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol](/img/structure/B2387367.png)
![2-hydroxy-5-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}pyrimidin-4(3H)-one](/img/structure/B2387368.png)
